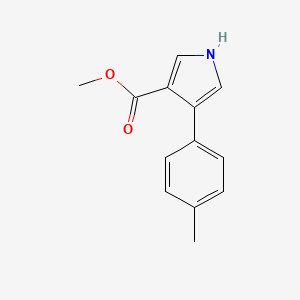

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Description

Structural Classification and IUPAC Nomenclature

This compound belongs to the class of heterocyclic aromatic compounds known as substituted pyrroles. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes its structural components and substitution pattern. Alternative nomenclature includes 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid methyl ester and methyl 4-(p-tolyl)-1H-pyrrole-3-carboxylate, reflecting different approaches to describing the para-methylphenyl group.

The molecular structure consists of a five-membered pyrrole ring as the central heterocyclic core, containing four carbon atoms and one nitrogen atom arranged in a planar configuration characteristic of aromatic systems. The pyrrole ring exhibits aromaticity through its six π-electrons distributed across the five-membered ring, with the nitrogen atom contributing two electrons from its lone pair to the aromatic system. This aromatic character is consistent with Hückel's rule for aromaticity, which requires 4n+2 π-electrons, where n equals 1 for the pyrrole system.

The substitution pattern features a 4-methylphenyl group attached at the 4-position of the pyrrole ring and a methyl carboxylate group at the 3-position. The InChI representation of the compound is 1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3. The simplified molecular-input line-entry system notation is O(C)C(C1=CNC=C1C1C=CC(C)=CC=1)=O, providing a linear representation of the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Chemical Abstracts Service Number | 188524-66-5 |

| InChI Key | HXBXYFBJILFUBH-UHFFFAOYSA-N |

| Computed Properties - Heavy Atom Count | 16 |

| Computed Properties - Hydrogen Bond Acceptors | 3 |

| Computed Properties - Hydrogen Bond Donors | 1 |

| Computed Properties - Rotatable Bonds | 3 |

| Topological Polar Surface Area | 42.1 Ų |

| Calculated logP | 2.6 |

Historical Context and Discovery in Pyrrole Chemistry

The development of this compound must be understood within the broader historical context of pyrrole chemistry, which traces its origins to the early nineteenth century discoveries. Pyrrole itself was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar. The compound received its name from the Greek word "pyrrhos" meaning reddish or fiery, derived from the characteristic red color that pyrrole imparts to wood when moistened with hydrochloric acid.

The historical significance of pyrrole chemistry expanded dramatically when Johann Konrad Dippel, a preacher-alchemist, produced an oil through destructive distillation of bones around 1700, which later proved to contain pyrrole derivatives. Thomas Anderson made substantial contributions to the field in the mid-1880s by successfully isolating pyrrole through repeated distillation of approximately 250 gallons of ivory oil. This achievement marked a crucial milestone in the purification and characterization of pyrrole compounds.

The synthetic chemistry of substituted pyrroles advanced significantly with the development of the Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch. This methodology involves the chemical reaction of β-ketoesters with ammonia or primary amines and α-haloketones to produce substituted pyrroles. The mechanism of the Hantzsch synthesis begins with nucleophilic attack of the amine on the β-carbon of the β-ketoester, followed by enamine formation and subsequent intramolecular cyclization to form the five-membered pyrrole ring.

Industrial production of pyrrole began in the mid-twentieth century when Du Pont commenced synthetic manufacture, marking the transition from isolation-based methods to large-scale synthetic approaches. Modern synthetic strategies for pyrrole derivatives have evolved to include multiple methodologies, including the Knorr pyrrole synthesis, which involves the reaction of α-amino ketones with activated methylene compounds. Additional synthetic approaches include the Van Leusen reaction utilizing tosylmethyl isocyanide with enones, and the Barton-Zard synthesis employing isocyanoacetates with nitroalkenes.

Recent advancements in pyrrole synthesis have incorporated multicomponent reactions and metal-catalyzed methodologies. Researchers have developed cascade reactions involving phenylacetaldehydes and anilines treated with tert-butyl hydroperoxide to produce trisubstituted pyrroles. Furthermore, investigations into iodine-catalyzed approaches have demonstrated the synthesis of pyrroles from enolizable aldehydes with primary aliphatic amines, providing mild and efficient synthetic pathways.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable importance within heterocyclic compound research due to its representative structure incorporating multiple functional groups that influence both electronic properties and reactivity patterns. Heterocyclic compounds containing five- or six-membered rings with heteroatoms such as nitrogen, oxygen, or sulfur constitute some of the most common and significant molecular frameworks in organic chemistry. The pyrrole system specifically contributes to numerous biologically important molecules, including vitamin B₁₂, bile pigments such as bilirubin and biliverdin, and the porphyrins found in heme and chlorophyll.

The research significance of substituted pyrrole carboxylates extends to their role as building blocks for more complex molecular architectures. Pyrrole derivatives serve as components of larger macrocyclic systems, including porphyrinogens and their derived products such as chlorins, bacteriochlorins, and chlorophylls. The synthetic accessibility of pyrrole carboxylates through established methodologies makes them valuable intermediates for constructing pharmaceutically relevant compounds and materials with specialized properties.

Contemporary research has demonstrated the utility of pyrrole derivatives in sustainable chemistry applications, particularly in the synthesis of nitrogen-containing aromatics from biomass-derived precursors. The development of Lewis acidic hafnium catalysts for synthesizing N-aryl pyrroles from biobased furans and arylamines represents a significant advancement toward environmentally benign synthetic methodologies. These approaches differ mechanistically from traditional Paal-Knorr reactions by involving direct nucleophilic attack of amines on furan rings rather than proceeding through 2,5-hexanedione intermediates.

The electronic properties of pyrrole systems make them particularly valuable for understanding aromatic heterocycle behavior. Pyrrole exhibits six π-electrons distributed across five ring atoms, with the nitrogen atom contributing two electrons from its lone pair to the aromatic system while maintaining sp² hybridization. This electronic configuration results in an electron-rich aromatic system that demonstrates enhanced nucleophilicity compared to benzene, influencing both reactivity patterns and intermolecular interactions.

| Research Application | Significance |

|---|---|

| Biosynthetic Precursor Studies | Pyrrole derivatives serve as models for understanding porphobilinogen biosynthesis and heme formation pathways |

| Synthetic Methodology Development | Substituted pyrrole carboxylates provide test cases for developing new catalytic and multicomponent reaction strategies |

| Electronic Property Investigation | The combination of pyrrole and carboxylate functionalities allows examination of electronic effects in heteroaromatic systems |

| Materials Science Applications | Pyrrole-based compounds contribute to the development of conducting polymers and optoelectronic materials |

| Pharmaceutical Chemistry | Structural frameworks for drug discovery and development of bioactive compounds |

The compound's structural features make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry research. The presence of both electron-donating (methyl group) and electron-withdrawing (carboxylate ester) substituents creates opportunities for studying electronic effects on pyrrole reactivity and stability. The 4-methylphenyl substituent introduces additional aromatic character while providing steric and electronic influences that can be systematically varied in related compounds to establish clear structure-property correlations.

Modern computational chemistry approaches have enhanced the research value of compounds like this compound by enabling detailed analysis of molecular orbital characteristics, charge distributions, and potential energy surfaces. The calculated topological polar surface area of 42.1 square angstroms and the predicted logP value of 2.6 provide insights into the compound's physicochemical properties and potential biological interactions.

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBXYFBJILFUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443083 | |

| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188524-66-5 | |

| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetylene with ethyl diazoacetate in the presence of a rhodium catalyst to form the pyrrole ring . The resulting intermediate is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective electrophilic substitution due to its aromatic π-electron system. Key reactions include:

Bromination

Pyridinium bromide perbromide selectively brominates the pyrrole ring at the C5 position under mild conditions :

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pyridinium bromide perbromide | CH₂Cl₂, 0–25°C | Methyl 5-bromo-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 75% |

The methylphenyl group directs electrophiles to the less hindered C5 position via steric and electronic effects .

Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl₃/DMF) introduces a formyl group at the C2 position :

Reaction Pathway :

-

DMF acts as a formylating agent.

-

Electrophilic attack occurs at the electron-rich C2 position.

Conditions : POCl₃, DMF, CH₂Cl₂, 25°C, 72 hrs .

Product : Methyl 2-formyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate (85% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl or pyrrole rings:

Stille Coupling

Tetramethyltin reacts with brominated derivatives to introduce methyl groups :

Example :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl 5-bromo-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | Pd(PPh₃)₄ | Methyl 5-methyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 68% |

Sonogashira Coupling

Trimethylsilylacetylene couples with iodinated derivatives under Pd/Cu catalysis :

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, 25°C .

Product : Ethynyl-substituted derivatives (45–65% yields) .

Nucleophilic Substitution

The ester group participates in hydrolysis and transesterification:

Base-Catalyzed Hydrolysis

Conditions : KOH, MeOH/H₂O, reflux .

Product : 4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid (90% yield) .

Acid-Catalyzed Transesterification

Conditions : H₂SO₄, ethanol, 80°C.

Product : Ethyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate (82% yield).

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Spiroheterocyclization with Enamino Ketones

Reaction with enamino ketones yields spiro[indenoquinoline-pyrrole] derivatives :

Conditions : Toluene, 120°C, 12 hrs .

Product : Spiro[indeno[1,2-b]quinoline-10,3'-pyrrole] (73% yield) .

Sulfonylation

Sulfonyl chlorides introduce sulfonyl groups at the N1 position :

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 3-Fluorophenylsulfonyl chloride | CH₂Cl₂, Et₃N | Methyl 1-(3-fluorophenylsulfonyl)-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 77% . |

Wolff–Kishner Reduction

Hydrazine reduces carbonyl groups adjacent to the pyrrole ring :

Conditions : NH₂NH₂·H₂O, EtOH, reflux .

Product : Deoxygenated derivatives (e.g., 3-phenyl-5H-indeno[1,2-c]pyridazine-4-carbohydrazide) .

Mechanistic Insights

-

EAS Selectivity : The 4-methylphenyl group sterically shields C2, favoring C5 substitution .

-

Cross-Coupling Efficiency : Electron-withdrawing ester groups enhance oxidative addition in Pd-catalyzed reactions .

-

Cyclization Kinetics : Acidic conditions promote tautomerization, enabling 5-exo-trig cyclization .

This compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling diverse functionalizations at multiple reactive sites.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and research findings for compounds analogous to Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate:

Key Comparative Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate enhances metabolic stability and influences cytotoxicity, making it a candidate for antitumor agents .

- Halogenated Derivatives : Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate exhibits enhanced antimicrobial activity due to the electron-withdrawing chlorine atoms, which may improve binding to microbial targets .

Crystallographic and Conformational Differences

- The chromeno-pyrrole derivative adopts a fused ring system with distinct envelope and semi-chair conformations, stabilized by intermolecular C–H⋯π interactions . In contrast, simpler pyrrole esters (e.g., Ethyl 1,4-bis(4-chlorophenyl)...) exhibit planar pyrrole rings with minimal distortion .

- Enantiomeric purity, as seen in the indole-containing dihydropyrrole derivative, highlights the importance of stereochemistry in pharmacological activity, with specific δ values in NMR confirming chiral centers .

Biological Activity

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

This compound is an organic compound that serves as a versatile building block in organic synthesis. The compound can undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, leading to the formation of more complex molecules.

Common Reactions:

- Oxidation : Converts to pyrrole-3-carboxylic acids using agents like potassium permanganate.

- Reduction : Ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : Electrophilic substitutions can occur at the pyrrole ring.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be between 3.12 and 12.5 µg/mL, demonstrating potent activity compared to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 3.12 - 12.5 | 2 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it may inhibit the growth of cancer cells through various mechanisms, including modulation of apoptosis and cell cycle regulation. For instance, compounds with similar structures have been reported to enhance the efficacy of cytotoxic agents in cancer models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.

- Modulation of Receptors : It may influence receptor activity, impacting signaling pathways related to cell growth and apoptosis .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated a series of pyrrole derivatives for their antibacterial activity, identifying this compound as a lead compound with significant potential against resistant bacterial strains . -

Cancer Cell Line Evaluation :

In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted aldehydes and pyrrole precursors. For example, refluxing with chloranil in xylene (10 mL) for 25–30 hours under nitrogen, followed by purification via recrystallization from methanol, yields the desired product . Key parameters include temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., chloranil for dehydrogenation). Monitoring reaction progress via TLC and adjusting stoichiometry of reagents (1:1.4 molar ratio of precursor to chloranil) minimizes side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL97 for refinement) provides precise bond lengths and angles, such as the C–O ester bond (1.2080 Å) and dihedral angles between aromatic rings . Complementary techniques include H NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) and ESI-MS for molecular weight confirmation (e.g., m/z 402.2 [M+1] for analogs) . Validation with ORTEP-3 ensures accurate anisotropic displacement ellipsoid visualization .

Q. How can intermolecular interactions in the crystal lattice be analyzed?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H, C–H···π interactions) using CrystalExplorer. For example, nitro-O interactions contribute to 12.9% of the surface area in related pyrrole esters . Pair distribution function (PDF) analysis and hydrogen-bonding networks (e.g., C–H···O motifs) are mapped using Mercury software to interpret packing efficiency .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors require iterative refinement using SHELXL with restraints (e.g., DFIX for bond lengths, SIMU for ADPs). Cross-validation with independent datasets (e.g., twinned crystals) and Bayesian statistics (Rfree monitoring) ensures reliability. For example, anisotropic refinement of fluorine atoms in analogs reduced σmax to 0.24 eÅ⁻³ .

Q. What computational methods complement experimental data for electronic structure analysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For example, Mulliken charges on the 4-methylphenyl group correlate with regioselectivity in electrophilic substitutions . Molecular dynamics (MD) simulations (AMBER force field) predict solvent-accessible surfaces for drug-receptor docking .

Q. How does chemical stability under oxidative/reductive conditions impact derivatization strategies?

- Methodological Answer : Stability studies using TGA-DSC (heating rate 10°C/min in N2) reveal decomposition thresholds (e.g., 200°C for ester cleavage). Controlled oxidation with mCPBA generates carboxylate derivatives, while NaBH4 reduction yields alcohol intermediates. Monitoring via HPLC-PDA (λ = 254 nm) identifies degradation products .

Q. What pharmacological screening approaches validate its bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (e.g., 4-trifluoromethyl substitutions) in cytotoxicity assays (MTT protocol, IC50 against HeLa cells). In vitro models (e.g., COX-2 inhibition) require enzyme-linked immunosorbent assays (ELISA) with IC50 values benchmarked against indomethacin .

Q. How do stereochemical effects influence physicochemical properties?

- Methodological Answer : Conformational analysis (e.g., dihedral angles between pyrrole and phenyl rings) using PLATON reveals steric hindrance effects. For example, a 75.34° dihedral angle in the chromeno-pyrrole analog increases lipophilicity (logP = 2.8), impacting solubility . Polar surface area (PSA) calculations (e.g., 65 Ų) guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.